molecular formula C16H15ClN2O2S B6044587 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol

Cat. No.: B6044587
M. Wt: 334.8 g/mol
InChI Key: CHSNMVQHOCHPDK-UHFFFAOYSA-N
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Description

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a methoxyphenyl ethanol moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzimidazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol is unique due to its combination of a benzimidazole core, a sulfanyl group, and a methoxyphenyl ethanol moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-21-12-5-2-10(3-6-12)15(20)9-22-16-18-13-7-4-11(17)8-14(13)19-16/h2-8,15,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSNMVQHOCHPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CSC2=NC3=C(N2)C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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